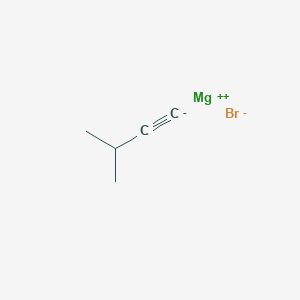
magnesium;3-methylbut-1-yne;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3-methylbut-1-yne;bromide is an organometallic compound that features a magnesium atom bonded to a 3-methylbut-1-yne group and a bromide ion. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in dry ether.
- Add 3-methylbut-1-yne to the solution.
- Allow the reaction to proceed at room temperature until the magnesium is fully consumed.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: Can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Can react with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Alkanes: When reacted with water or alcohols, it forms alkanes.
Applications De Recherche Scientifique
Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in certain organic reactions.
Mécanisme D'action
The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;3-methylbut-1-yne;chloride
- Magnesium;3-methylbut-1-yne;iodide
- Magnesium;3-methylbut-1-yne;fluoride
Uniqueness
Magnesium;3-methylbut-1-yne;bromide is unique due to its specific reactivity and stability compared to its chloride, iodide, and fluoride counterparts. The bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
112482-54-9 |
|---|---|
Formule moléculaire |
C5H7BrMg |
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
magnesium;3-methylbut-1-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SICJYJWJLXCCFZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C#[C-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



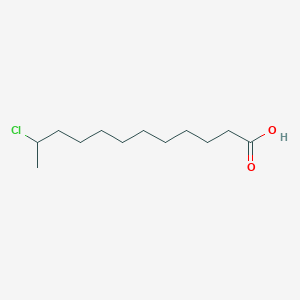
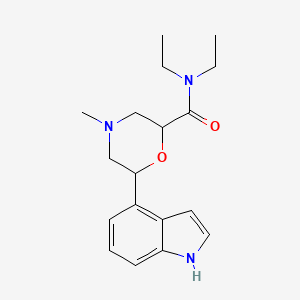
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
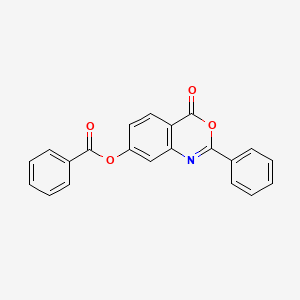
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
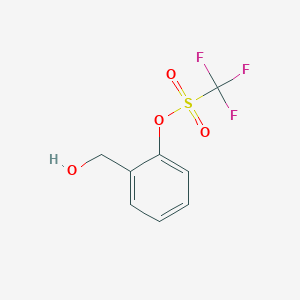
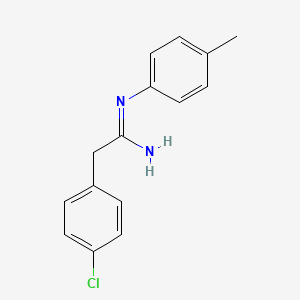
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
